2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione
Overview
Description
Its chemical structure is represented as C23H26O4, and its CAS number is 6508-43-6 . This compound has gained attention due to its potential impact on weight regulation and energy balance.
Mechanism of Action
Target of Action
L 152804 is an orally active and selective antagonist of the neuropeptide Y Y5 receptor (NPY5-R) . The primary target of L 152804 is the hY5 receptor, with a Ki of 26 nM . It displays over 300-fold selectivity over hY1, hY2, and hY4 receptors .
Mode of Action
As an antagonist, L 152804 binds to the NPY5-R and prevents the receptor’s normal function . This interaction inhibits the receptor’s activity, leading to changes in the physiological processes that the receptor controls .
Biochemical Pathways
The NPY5-R is involved in various biochemical pathways, including those related to food intake and energy expenditure . By antagonizing the NPY5-R, L 152804 modulates these pathways, affecting the body’s energy balance .
Result of Action
The primary result of L 152804’s action is weight loss in diet-induced obese mice . This effect is achieved by modulating food intake and energy expenditure . By antagonizing the NPY5-R, L 152804 disrupts the normal function of the receptor, leading to changes in the physiological processes that the receptor controls .
Biochemical Analysis
Biochemical Properties
L 152804 interacts with the neuropeptide Y Y5 receptor, displaying a Ki value of 26 nM for hY5 . This interaction is highly selective, with L 152804 displaying over 300-fold selectivity over hY1, hY2, and hY4 receptors .
Cellular Effects
In cellular processes, L 152804 influences cell function by modulating food intake and energy expenditure
Molecular Mechanism
The molecular mechanism of action of L 152804 involves its binding to the neuropeptide Y Y5 receptor . This binding interaction leads to a reduction in food intake, suggesting a potential role in enzyme inhibition or activation and changes in gene expression related to appetite control .
Dosage Effects in Animal Models
L 152804 has been shown to cause weight loss in diet-induced obese mice by modulating food intake and energy expenditure
Preparation Methods
Industrial Production: L-152,804 is not produced on an industrial scale, as it primarily serves as a research tool. Its availability is limited to scientific laboratories and specialized suppliers.
Chemical Reactions Analysis
Reactivity: L-152,804 is stable under standard conditions and exhibits remarkable selectivity for the NPY5-R. It shows over 300-fold selectivity compared to hY1, hY2, and hY4 receptors .
Common Reagents and Conditions: Given the lack of specific synthetic details, we can’t pinpoint exact reagents and conditions used for its preparation. typical organic synthesis techniques, such as esterification, oxidation, and reduction, may be involved.
Major Products: The major product formed during L-152,804 synthesis is the compound itself. Its purity and selectivity are crucial for its biological activity.
Scientific Research Applications
L-152,804 has found applications in various scientific fields:
Obesity Research: By modulating food intake and energy expenditure, L-152,804 causes weight loss in diet-induced obese mice. Its effects on the NPY5-R make it a promising target for anti-obesity therapies.
Neurobiology: Investigating the role of NPY receptors in neural circuits and behavior.
Drug Development: Researchers explore L-152,804’s potential as a drug candidate for metabolic disorders.
Comparison with Similar Compounds
While L-152,804 stands out for its selectivity and oral activity, other NPY receptor antagonists exist. Notable compounds include:
- BIBP 3226: A selective NPY Y1 receptor antagonist.
- CGP 71683: An NPY Y2 receptor antagonist.
- SR 120819A: An NPY Y4 receptor antagonist.
Properties
IUPAC Name |
2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O4/c1-22(2)9-14(24)20(15(25)10-22)19-13-7-5-6-8-17(13)27-18-12-23(3,4)11-16(26)21(18)19/h5-8,19-20H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDXIHYKAGHZRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C2C3=CC=CC=C3OC4=C2C(=O)CC(C4)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6508-43-6 | |
Record name | L-152804 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006508436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6508-43-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-152804 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP9351PWPR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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